molecular formula C65H106O31 B150012 Pulsatilloside E CAS No. 366814-43-9

Pulsatilloside E

Cat. No.: B150012
CAS No.: 366814-43-9
M. Wt: 1383.5 g/mol
InChI Key: WKNXZHOQPHRDKT-RUGHYGOFSA-N
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Chemical Reactions Analysis

Pulsatilloside E undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pulsatilloside E has a wide range of scientific research applications:

Mechanism of Action

Pulsatilloside E exerts its effects through various molecular targets and pathways. It interacts with cell membranes and proteins, modulating their functions and activities. The specific mechanisms of action depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Pulsatilloside E is similar to other triterpenoidal saponins, such as this compound, which is also isolated from the roots of Pulsatilla chinensis . this compound is unique in its specific structure and pharmacological activities. Other similar compounds include:

  • This compound
  • Lupinic acid derivatives
  • Other triterpenoidal saponins

These compounds share similar structural features and biological activities but differ in their specific chemical structures and effects.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXZHOQPHRDKT-RUGHYGOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H106O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316829
Record name Pulsatilloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366814-43-9
Record name Pulsatilloside E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366814-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pulsatilloside E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the challenges in analyzing Pulsatilloside E and how have researchers overcome them?

A: Triterpenoid saponins like this compound lack chromophores, making them difficult to analyze using traditional HPLC-UV methods [, ]. Researchers have successfully employed alternative detection methods like evaporative light scattering detection (ELSD) [, ] and, more recently, charged aerosol detection (CAD) [, ]. These methods offer improved sensitivity and reproducibility compared to UV detection for analyzing this compound.

Q2: How can researchers accurately quantify this compound in plant samples?

A: A validated HPLC-CAD method has been developed for the simultaneous determination of this compound and other triterpenoid saponins in Pulsatilla koreana [, ]. This method utilizes a Supelco Ascentis ® Express C18 column with gradient elution of methanol and water, achieving high linearity, accuracy, and precision [, ].

Q3: Beyond Pulsatilla koreana, where else has this compound been discovered?

A: this compound, also known as Chinensioside B, has been isolated from the roots of Pulsatilla chinensis [].

Q4: What is the chemical structure of this compound?

A: this compound is a lupane glycoside. Its structure consists of a 23-hydroxybetulinic acid aglycone with a complex carbohydrate moiety attached at the C-3 and C-28 positions. The specific glycosylation pattern involves glucose, arabinose, and rhamnose sugars linked in a specific sequence [].

Q5: Are there analytical methods for the simultaneous determination of this compound with other structurally similar compounds?

A: Yes, researchers have developed and validated an HPLC-ELSD method for the simultaneous determination of five triterpenoidal saponins in Pulsatilla koreana, including this compound []. This method enables the analysis of different samples and their classification based on their triterpenoidal saponin content.

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